molecular formula C19H20 B15195601 Cyclohexylidenediphenylmethane CAS No. 30125-24-7

Cyclohexylidenediphenylmethane

Cat. No.: B15195601
CAS No.: 30125-24-7
M. Wt: 248.4 g/mol
InChI Key: PXJUYCDEHIAYHN-UHFFFAOYSA-N
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Description

Cyclohexylidenediphenylmethane (hypothetical structure based on nomenclature) is presumed to consist of a cyclohexylidene moiety bridging two phenyl groups attached to a central methane carbon. Diphenylmethane, a simpler analog, features two phenyl groups bonded to a single methane carbon and is used in fragrances, polymer precursors, and organic synthesis . The absence of direct data on this compound necessitates reliance on structurally or functionally similar compounds for comparative analysis.

Properties

CAS No.

30125-24-7

Molecular Formula

C19H20

Molecular Weight

248.4 g/mol

IUPAC Name

[cyclohexylidene(phenyl)methyl]benzene

InChI

InChI=1S/C19H20/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13H,3,8-9,14-15H2

InChI Key

PXJUYCDEHIAYHN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Cyclohexylidenediphenylmethane (inferred properties) with structurally related compounds, focusing on molecular formulas, functional groups, and applications derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound* C₁₉H₁₈† 246.34† Cyclohexylidene bridge, phenyl Hypothetical: Polymer intermediates, specialty chemicals
Diphenylmethane C₁₃H₁₂ 168.25 Phenyl groups, methane backbone Fragrances, organic synthesis, plasticizers
Methylcyclohexane C₇H₁₄ 98.19 Saturated cyclohexane ring Solvent, fuel additive
Cyclohexanedimethanol C₈H₁₆O₂ 160.21 Hydroxyl (-OH) groups Polymer production (e.g., PETG), coatings, adhesives
Cyclohexyl phenyl ketone C₁₃H₁₆O 188.26 Ketone (C=O) Pharmaceuticals, flavor intermediates

†Calculated based on hypothetical structure.

Structural and Functional Differences

  • Diphenylmethane lacks a cyclohexylidene bridge, instead having a direct methane linkage between two phenyl groups. This simpler structure results in lower molecular weight (168.25 g/mol) compared to the hypothetical this compound .
  • Cyclohexanedimethanol contains two hydroxyl groups, enabling participation in polymerization reactions, unlike the purely hydrocarbon-based this compound .
  • Cyclohexyl phenyl ketone introduces a ketone group, enhancing polarity and reactivity for applications in synthesis and pharmaceuticals .

Limitations and Contradictions in Evidence

  • Cyclohexyl phenyl ketone (C₁₃H₁₆O) shares a similar carbon skeleton but diverges functionally due to its ketone group, altering reactivity and applications .
  • Methylcyclohexane’s saturated structure contrasts sharply with the aromaticity of diphenylmethane derivatives, highlighting divergent chemical behaviors .

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